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Compound of Interest

Compound Name: Tamuzimod

Cat. No.: B12401349

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ventyx Biosciences' Tamuzimod (VTX-002)
with other leading oral therapies for moderately to severely active ulcerative colitis (UC). The
following sections present a comprehensive analysis of their clinical trial data, experimental

protocols, and mechanisms of action to support independent verification and inform research
and development decisions.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of
Tamuzimod and its principal competitors: Ozanimod (a fellow S1P receptor modulator) and
Upadacitinib (a JAK inhibitor). Etrasimod, another S1P receptor modulator, is also included for
a broader comparison within the class.

Induction of Clinical Remission (Induction Phase)
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Tamuzimod

60 mg 28% 11% 17% Week 13
(Phase 2)[1]
30 mg 24% 11% 13% Week 13
Ozanimod 0.92 mg
(True North) (equiv. 1mg 18.4% 6.0% 12.4% Week 10
[21[31[4] Zeposia)
Etrasimod
(ELEVATE

2mg 26.0% 15.0% 11.0% Week 12
UC 12 & 52)
[5]
Upadacitinib
(U-

mg 33% 4% 29% Week 8
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Maintenance of Clinical Remission (Maintenance Phase)
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.. Placebo-
Clinical .
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Drug (Trial) Dosage Remission L Timepoint
Rate Remission
Rate
Rate
High rates
Tamuzimod observed
(Phase 2 60 mg (specific % N/A N/A Week 52
LTE) not yet
published)
Ozanimod
0.92 mg 37.0% 18.5% 18.5% Week 52
(True North)
Etrasimod
(ELEVATE 2 mg 32.0% 7.0% 25.0% Week 52
UC 52)
Upadacitinib
(U-ACHIEVE 15 mg 42% 12% 30% Week 52
Maintenance)
30 mg 52% 12% 40% Week 52

Key Secondary Endpoints (Induction Phase)
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. . Treatment . )
Drug (Trial) Endpoint Placebo Rate Timepoint
Rate
Complete
Tamuzimod Endoscopic
o 29% 7% Week 13
(Phase 2) Remission
(60mg)
Ozanimod (True Clinical
47.8% 25.9% Week 10
North) Response
Etrasimod ) Statistically
Endoscopic o
(ELEVATE UC Significant vs. - Week 12
Improvement
12 & 52) Placebo
Upadacitinib (U- Endoscopic
44% 8% Week 8
ACCOMPLISH) Improvement
Histologic-
Endoscopic
37% 6% Week 8
Mucosal
Improvement

Safety Profile Overview (Induction Phase)
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Serious Adverse Events of

Drug Common Adverse Events
Note
) No instances of atrioventricular
_ Mild to moderate adverse ,
Tamuzimod block, bradycardia, or macular

events.
edema reported.

Anemia and headache were

Ozanimod -
among the most common.
) Safety profile consistent with
Etrasimod ) ] -
previous Phase 2 studies.
) Serious adverse events
Acne, blood creatine )
o ] ) occurred in 3.2% of the
Upadacitinib phosphokinase increase,

) treatment group vs. 4.5% in
anemia.
placebo.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Tamuzimod (VTX-002) Phase 2 Induction Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

Patient Population: 213 adult patients with moderately to severely active ulcerative colitis.

Inclusion Criteria: Modified Mayo Score (MMS) of 4-9, with an endoscopic subscore of >2
and a rectal bleeding subscore of =1. Patients must have had an inadequate response, loss
of response, or intolerance to at least one conventional, biologic, or JAK inhibitor therapy.

Intervention: Patients were randomized to receive one of two oral doses of Tamuzimod
(30mg or 60mg) or a placebo once daily for 13 weeks.

Primary Endpoint: The proportion of patients achieving clinical remission at week 13, as
defined by the modified Mayo Clinic Score.
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Secondary Endpoints: Included endoscopic, histologic, and symptomatic outcome measures.

Ozanimod (Zeposia) - True North Phase 3 Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 10-
week induction phase and a 52-week maintenance phase.

Patient Population: Over 900 adult patients with moderate to severe ulcerative colitis who
had an inadequate response to previous therapy.

Intervention: In the induction phase, patients received either Ozanimod 1mg or a placebo.
Responders were then re-randomized to continue with Ozanimod or switch to a placebo for
the maintenance phase.

Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).

Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal
healing.

Etrasimod (Velsipity) - ELEVATE UC 52 & ELEVATE UC
12 Phase 3 Trials

Study Design: Two independent, randomized, double-blind, placebo-controlled trials.
ELEVATE UC 52 was a "treat-through" trial with a 12-week induction and a 40-week
maintenance period. ELEVATE UC 12 was a 12-week induction study.

Patient Population: Adults with moderately to severely active UC who had failed or were
intolerant to at least one conventional, biologic, or JAK therapy. ELEVATE 12 enrolled 354
patients.

Intervention: Patients received either Etrasimod 2mg once daily or a placebo.

Primary Endpoints: Clinical remission at week 12 (both studies) and week 52 (ELEVATE UC
52).

Key Secondary Endpoints: Endoscopic improvement and mucosal healing.
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Upadacitinib (Rinvoq) - U-ACCOMPLISH & U-ACHIEVE
Phase 3 Trials

Study Design: Two replicate 8-week induction studies (U-ACHIEVE and U-ACCOMPLISH)
and a 52-week maintenance study (U-ACHIEVE Maintenance). These were multicenter,
randomized, double-blind, and placebo-controlled.

Patient Population: 988 adult patients with moderately to severely active UC who had failed
prior treatments.

Intervention: In the induction studies, patients received Upadacitinib 45mg once daily or a
placebo. Clinical responders from the induction phase were re-randomized to receive
Upadacitinib 15mg, 30mg, or a placebo in the maintenance study.

Primary Endpoint: Clinical remission per the Adapted Mayo Score at week 8 (induction) and
week 52 (maintenance).

Key Secondary Endpoints: Endoscopic improvement, histologic-endoscopic mucosal
improvement (HEMI), and corticosteroid-free clinical remission.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by S1P receptor modulators
and JAK inhibitors.

S1P Receptor Signaling Pathway
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Caption: S1P Receptor Modulation in Ulcerative Colitis.

Description: Sphingosine-1-phosphate (S1P) receptor modulators like Tamuzimod, Ozanimod,

and Etrasimod work by targeting the S1P1 receptor on lymphocytes. In ulcerative colitis, a high

S1P gradient in the blood attracts lymphocytes out of the lymph nodes and into the gut, where
they contribute to inflammation. These drugs bind to S1PR1, causing the receptor to be
internalized and preventing lymphocytes from leaving the lymph nodes, thereby reducing the
inflammatory response in the colon.

JAK-STAT Signaling Pathway
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Caption: JAK-STAT Inhibition in Ulcerative Colitis.
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Description: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT)
pathway is a key signaling cascade in the inflammatory process of ulcerative colitis. Pro-
inflammatory cytokines bind to their receptors on immune cells, which activates JAKs. Activated
JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and
promote the transcription of genes involved in inflammation. Upadacitinib is a JAK inhibitor that
blocks the activity of JAKs, thereby interrupting this signaling cascade and reducing the
production of inflammatory cytokines.

Summary and Conclusion

This comparative guide provides a snapshot of the current landscape of oral therapies for
moderate to severe ulcerative colitis, with a focus on Ventyx Biosciences' Tamuzimod.

» Efficacy: In its Phase 2 trial, Tamuzimod demonstrated competitive rates of clinical
remission, particularly with the 60mg dose. When compared to the Phase 3 data of its
competitors, Tamuzimod's placebo-adjusted remission rate appears to be in a similar range
to the S1P receptor modulators Ozanimod and Etrasimod, while the JAK inhibitor
Upadacitinib has shown higher rates of clinical remission in its induction studies. It is
important to note that cross-trial comparisons should be made with caution due to
differences in study design and patient populations.

o Safety: A key differentiator for Tamuzimod appears to be its favorable safety profile, with no
reported instances of atrioventricular block, bradycardia, or macular edema in the Phase 2
trial, which are potential concerns with other S1P receptor modulators.

o Mechanism of Action: As a selective S1P1 receptor modulator, Tamuzimod's mechanism is
well-understood and targets a clinically validated pathway in the treatment of ulcerative
colitis.

For the drug development professional, the data suggests that Tamuzimod has the potential to
be a valuable addition to the therapeutic landscape for ulcerative colitis, particularly if its
favorable safety profile is maintained in Phase 3 trials. The ongoing long-term extension study
will provide crucial data on the durability of its efficacy and long-term safety. Further research,
including head-to-head trials, will be necessary to definitively establish its position relative to
other available oral therapies. The detailed experimental protocols provided in this guide can
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serve as a foundation for designing future studies and for the independent verification of these
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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